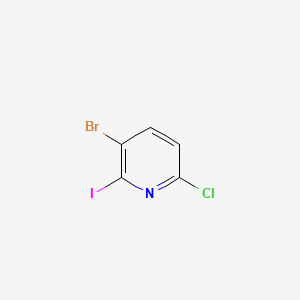

3-Bromo-6-chloro-2-iodopyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

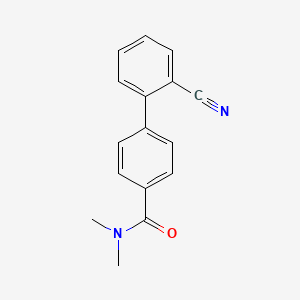

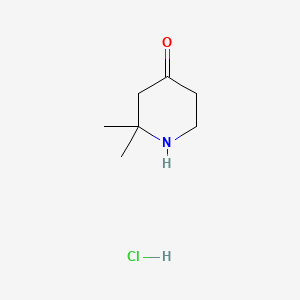

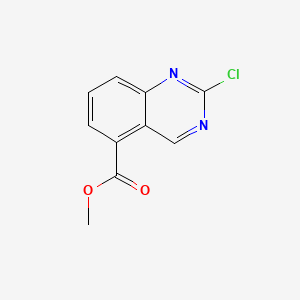

“3-Bromo-6-chloro-2-iodopyridine” is a halogenated heterocycle . It has an empirical formula of C5H2BrClIN and a molecular weight of 318.34 .

Molecular Structure Analysis

The SMILES string of “this compound” is Clc1nc(Br)ccc1I . The InChI key is LZDHGMJHIXUOIF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

Halogen-Rich Intermediates for Synthesis

The compound 3-Bromo-6-chloro-2-iodopyridine is explored as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines. This exploration uncovers the potential of such halogenated pyridines to serve as valuable building blocks in medicinal chemistry research. The research demonstrates simple syntheses that allow for the generation of a variety of pentasubstituted pyridines with desired functionalities, highlighting the utility of halogen dance reactions for further chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).

Advancements in Pyridine Chemistry

The chemistry of thienopyridines provides insights into direct halogenation methods, presenting a pathway to transform thieno[2,3-b]pyridine into various halogenated derivatives. This includes the exploration of different halogenation techniques and the resulting transformation products, thereby enriching the toolkit for pyridine modifications. The study sheds light on the versatility of halogenation in crafting specific pyridine structures for diverse scientific applications (Klemm, Merrill, Lee, & Klopfenstein, 1974).

Functionalization Through Lithiation

Investigations into the BF3-directed lithiation of halopyridines, such as 3-chloro- and 3-bromopyridine, reveal novel pathways for functionalization. The study details how the interaction with BF3 and subsequent lithiation processes lead to selective C-2 or C-6 substitution, enabling precise modifications of pyridine rings. This research opens up new avenues for the targeted synthesis of pyridine derivatives, contributing significantly to the field of organic chemistry and material science (Dhau, Singh, Kasetti, Bhatia, Bharatam, Brandão, Félix, & Singh, 2013).

Synthesis of Alkynylated Pyridines

The synthesis of non-symmetrical alkynylpyridines through chemoselective Sonogashira cross-coupling reactions demonstrates the adaptability of halogenated pyridines in forming complex organic structures. This method offers an efficient route to access mono-, di-, tri-, and pentaalkynylated pyridines, showcasing moderate to high fluorescence quantum yields, which could have implications for materials science, particularly in the development of new fluorescent materials and markers (Rivera, Ehlers, Ohlendorf, Ponce, Rodríguez, & Langer, 2019).

Safety and Hazards

特性

IUPAC Name |

3-bromo-6-chloro-2-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-3-1-2-4(7)9-5(3)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKGIZKPKHAJOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704822 |

Source

|

| Record name | 3-Bromo-6-chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211529-01-9 |

Source

|

| Record name | 3-Bromo-6-chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Naphtho[1,8-bc]thiophene](/img/structure/B577419.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577435.png)